(Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-(4-methoxyphenyl)acetamide
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Overview
Description
(Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core, makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Thiazolidinone Core: This can be achieved by the cyclization of a thiourea derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenylamino Group: This step involves the reaction of the thiazolidinone intermediate with an appropriate phenylamine derivative.
Acetylation: The final step involves the acetylation of the intermediate to introduce the N-(4-methoxyphenyl)acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the thiazolidinone ring.
Reduction: Reduction reactions may target the carbonyl groups within the structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenylamino and methoxyphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-(4-methoxyphenyl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound is investigated for its antimicrobial and anti-inflammatory properties. It may inhibit the growth of certain bacteria or reduce inflammation in biological tissues.
Medicine
In medicine, the compound is explored for its potential anticancer activity. It may interfere with cancer cell proliferation or induce apoptosis in malignant cells.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of (Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes or receptors involved in biological pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Similar core structure but different substituents.
Phenylacetamides: Compounds with a phenylacetamide group but different core structures.
Uniqueness
The uniqueness of (Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-(4-methoxyphenyl)acetamide lies in its specific combination of functional groups, which may confer distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
2-[(5Z)-5-[2-(4-methoxyanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-28-15-9-7-14(8-10-15)21-17(24)11-16-19(26)23(20(27)29-16)12-18(25)22-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,24)(H,22,25)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJFWUXYWYNNLM-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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